2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide
Description
2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-4-17-8-10-18(11-9-17)20-13-21-23(30)27(24-15-28(21)25-20)14-22(29)26(3)19-7-5-6-16(2)12-19/h5-12,15,20-21,25H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXOFMGSWBYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)N(C)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with suitable acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of pyrazolo compounds can induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting programmed cell death .
- Case Studies : In vitro studies demonstrated that related compounds showed growth inhibition percentages of over 70% against several cancer types including breast and lung cancers .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes effectively. This inhibition leads to decreased production of inflammatory mediators such as prostaglandins.
- Experimental Findings : In studies assessing the anti-inflammatory activity of pyrazolo derivatives, some exhibited IC50 values comparable to leading anti-inflammatory drugs like ibuprofen and celecoxib.
Neuroprotective Effects
Emerging research suggests potential neuroprotective applications:
- CNS Activity : Compounds with similar structures have been noted for their ability to cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress and neuroinflammation. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- Broad-Spectrum Activity : Pyrazolo derivatives have been reported to exhibit activity against a range of pathogens including bacteria and fungi. Their mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound:
| Structural Feature | Impact on Activity |
|---|---|
| Sulfanyl Group | Enhances interaction with biological targets |
| Acetamide Functional Group | Improves solubility and bioavailability |
| Substituted Aromatic Rings | Increases membrane permeability and binding affinity |
Mechanism of Action
The mechanism of action of 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
- 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide exhibits unique structural features that may contribute to its distinct biological activities. The presence of both ethyl and methyl groups on the phenyl rings, as well as the specific arrangement of the pyrazolo[1,5-d][1,2,4]triazin core, differentiates it from other related compounds .
Biological Activity
The compound 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide , often referred to as F835-0482 , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C22H21N5O3
- CAS Number: 1291832-08-0
- IUPAC Name: this compound
The compound features a complex structure that includes a pyrazolo-triazine core, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar pyrazolo-triazine structures exhibit significant anticancer properties. For instance, screening of drug libraries has led to the identification of novel anticancer agents that target specific cancer cell lines. The mechanism of action typically involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Fayad et al. | Various Cancer Lines | Variable | Inhibition of proliferation pathways |
COX Enzyme Inhibition
The compound's structural similarities to known COX inhibitors suggest potential anti-inflammatory activity. Research indicates that derivatives of pyrazolo compounds can selectively inhibit COX-II enzymes with minimal ulcerogenic effects. For example, compounds similar to F835-0482 have shown IC50 values in the low micromolar range against COX-II, indicating promising anti-inflammatory properties .
Table 2: COX Inhibition Data
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, compounds within this chemical class have demonstrated other biological activities such as:
- Antihyperglycemic Effects: Some pyrazolo derivatives have been reported to lower blood glucose levels.
- Analgesic and Antipyretic Effects: The analgesic properties may be attributed to their ability to inhibit pain signaling pathways.
Case Studies and Research Findings
- In Vivo Studies: In vivo studies have shown that certain pyrazolo derivatives exhibit significant reductions in inflammation markers and tumor growth in animal models.
- Mechanistic Studies: Mechanistic investigations reveal that these compounds may exert their effects through modulation of various signaling pathways, including PI3K/AKT and MAPK pathways, which are crucial in cancer progression and inflammation .
Q & A
Basic: What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Core formation: Cyclization of pyrazolo-triazine precursors under controlled conditions (e.g., using polar aprotic solvents like DMF or THF).
- Substitution reactions: Introduction of the 4-ethylphenyl group via halogen displacement or coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
- Acetamide linkage: Reaction of intermediates with methyl-(3-methylphenyl)amine in the presence of coupling agents (e.g., EDC/HOBt).
Optimization of catalysts (e.g., palladium for cross-coupling) and temperature (80–120°C) is critical for yield and purity .
Basic: What characterization techniques are critical for confirming the compound’s structure?
Essential methods include:
- Spectroscopy: H/C NMR to verify substituent positions and acetamide connectivity.
- Mass spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.
- Chromatography (HPLC/UPLC): Assess purity (>95% by area normalization).
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects in the pyrazolo-triazine core .
Basic: How do reaction conditions (e.g., solvent choice, temperature) influence yield and purity?
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may require post-reaction purification to remove residues.
- Temperature control: Higher temperatures (e.g., 150°C in refluxing toluene) accelerate ring formation but risk side reactions (e.g., decomposition of the triazine moiety).
- Catalyst selection: Zeolites or pyridine derivatives improve regioselectivity during substitution steps .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Experimental standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), assay protocols (MTT vs. resazurin), and dosage ranges.
- Control for solvent effects: DMSO concentrations >0.1% may artifactually modulate activity.
- Reprodubility checks: Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside viability assays) .
Advanced: What computational strategies optimize reaction pathways for this compound?
- Reaction path searching: Quantum chemical calculations (DFT) predict transition states and intermediates for cyclization steps.
- Machine learning (ML): Train models on existing pyrazolo-triazine synthesis data to predict optimal conditions (e.g., solvent-catalyst pairs).
- Molecular dynamics (MD): Simulate solvent effects on intermediate stability .
Advanced: How to establish a structure-activity relationship (SAR) for derivatives?
- Systematic substitution: Replace the 4-ethylphenyl or 3-methylphenyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) and test biological activity.
- Core modifications: Compare pyrazolo-triazine derivatives with pyrazolo-pyrimidine or imidazo-triazine analogs.
- Pharmacophore mapping: Use docking studies to correlate substituent positions with target binding (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
